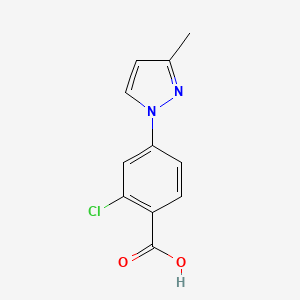
3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine: has been utilized in the design and synthesis of compounds with potential anti-inflammatory effects. In a study, derivatives of this compound were tested for their ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are pro-inflammatory mediators. The compounds showed significant inhibitory effects, suggesting their potential use in developing new anti-inflammatory drugs .
Pharmacology
In pharmacological research, the tert-butyl group, a component of the compound, is known for its unique reactivity pattern. This has implications for drug design and synthesis, where the tert-butyl group can be used to modify the pharmacokinetic properties of new drug candidates, potentially leading to improved efficacy and safety profiles .
Agriculture
While direct applications in agriculture for this specific compound are not readily found, related compounds with tert-butyl groups have been studied for their potential use as additives in food packaging. These additives can help in preserving the quality and extending the shelf life of agricultural products .
Material Science
The compound’s derivatives could be explored for their applications in material science, particularly in the development of new polymers or coatings that require specific chemical functionalities for enhanced stability or performance. The tert-butyl group can impart certain desirable properties such as resistance to degradation .
Environmental Science
In environmental science, the study of compounds like 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine can contribute to understanding the behavior of chemical additives in the environment. This knowledge is crucial for assessing the environmental impact of new materials and for developing more sustainable practices .
Biochemistry
The tert-butyl group’s reactivity is also of interest in biochemistry, where it can be used in the synthesis of molecules that mimic natural substances or interfere with biological pathways. This can lead to new insights into cellular processes and the development of biochemical tools .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUZDSVTMPVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448133 | |
| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |
CAS RN |
725686-47-5 | |
| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

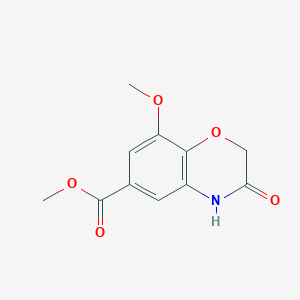
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

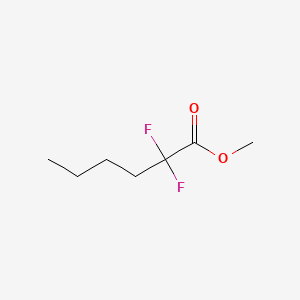
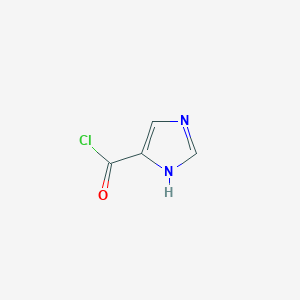
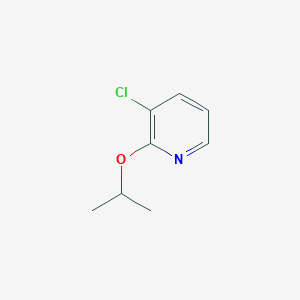
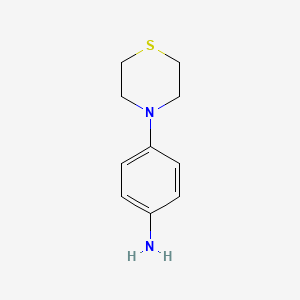

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

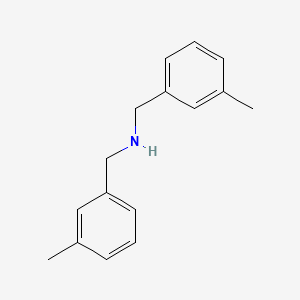
![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
